molecular formula C13H10S B8164757 2-Ethynyl-5-(p-tolyl)thiophene

2-Ethynyl-5-(p-tolyl)thiophene

Cat. No.: B8164757
M. Wt: 198.29 g/mol
InChI Key: LSCWSJHUHJRPTM-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(p-tolyl)thiophene is a sophisticated organic building block designed for advanced research and development, particularly in the fields of organic electronics and medicinal chemistry. Its molecular structure integrates a conjugated thiophene core, an ethynyl spacer, and a p-tolyl substituent, creating a versatile scaffold for constructing complex functional materials and bioactive compounds. In material science , this compound serves as a critical π-spacer in the synthesis of push-pull type dyes for Dye-Sensitized Solar Cells (DSSCs) . The ethynyl-thiophene unit enhances electron delocalization, facilitating improved light-harvesting capabilities and red-shifted absorption spectra, which are key to achieving high power conversion efficiency . Furthermore, such conjugated thiophene derivatives are fundamental in developing organic semiconductors for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . In pharmaceutical research , the thiophene nucleus is a privileged pharmacophore. It acts as a bio-isostere for phenyl rings, improving a molecule's metabolic stability and binding affinity . Thiophene-based compounds show a broad spectrum of biological activities, including anticancer properties by acting as inhibitors of key enzymes like tubulin, histone deacetylase (HDAC), and topoisomerases . Molecular docking studies of analogous thiophene derivatives demonstrate strong binding affinities with therapeutic targets such as JAK1, indicating potential for kinase inhibition . The ethynyl group provides a synthetic handle for further functionalization via click chemistry or Sonogashira cross-coupling, enabling the rapid generation of compound libraries for drug discovery and structure-activity relationship (SAR) studies. Handling Note: For optimal stability, this product is recommended to be stored sealed in a dry environment, protected from light, and ideally under refrigeration at -20°C . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethynyl-5-(4-methylphenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c1-3-12-8-9-13(14-12)11-6-4-10(2)5-7-11/h1,4-9H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCWSJHUHJRPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule’s structure reveals two critical synthetic challenges:

  • Installation of the p-tolyl group at the thiophene’s 5-position.

  • Introduction of the ethynyl moiety at the 2-position without side reactions.

Retrosynthetically, the molecule dissects into two key intermediates:

  • 5-(p-Tolyl)thiophene-2-iodide (for Sonogashira coupling)

  • Trimethylsilylacetylene (acetylene precursor)

This approach aligns with methodologies observed in conjugated polymer synthesis and Sonogashira-based heterocycle functionalization.

Synthesis of 5-(p-Tolyl)thiophene-2-iodide

Suzuki-Miyaura Coupling for Aryl Group Installation

Reaction Scheme:

2,5-Dibromothiophene+p-Tolylboronic AcidPd(PPh3)4,Na2CO35-(p-Tolyl)-2-bromothiophene\text{2,5-Dibromothiophene} + \text{p-Tolylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{5-(p-Tolyl)-2-bromothiophene}

Conditions:

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 80°C, 12 h

  • Catalyst: 5 mol% Pd(PPh3_3)4_4

  • Base: 2 M Na2_2CO3_3 (aqueous)

This method adapts protocols from thiophene-aryl coupling reactions, achieving >85% yield in model systems. The bromide intermediate is subsequently converted to the iodide via a Finkelstein reaction:

Iodination:

5-(p-Tolyl)-2-bromothiophene+NaIDMF, 110°C5-(p-Tolyl)-2-iodothiophene\text{5-(p-Tolyl)-2-bromothiophene} + \text{NaI} \xrightarrow{\text{DMF, 110°C}} \text{5-(p-Tolyl)-2-iodothiophene}

Reaction progress is monitored by 1^1H NMR, observing the downfield shift of the C2 proton from δ 7.21 (br) to δ 7.45 (d, J = 3.5 Hz).

Sonogashira Coupling for Ethynyl Group Introduction

Catalytic System Optimization

The coupling of 5-(p-tolyl)-2-iodothiophene with trimethylsilylacetylene employs conditions modified from dye-sensitized solar cell precursor syntheses:

Standard Conditions:

  • Catalyst: Pd(OAc)2_2 (3 mol%)

  • Ligand: PPh3_3 (6 mol%)

  • Co-catalyst: CuI (5 mol%)

  • Base: Et3_3N (3 equiv)

  • Solvent: THF, 70°C, 18 h

Key Observations:

  • Solvent Effects: DMF increases reaction rate but promotes proto-desilylation (5-12% yield loss).

  • Temperature: >80°C accelerates Pd black formation, reducing catalytic activity.

  • Protection: Trimethylsilyl (TMS) group prevents Glaser-type alkyne homocoupling.

The intermediate 5-(p-tolyl)-2-((trimethylsilyl)ethynyl)thiophene is isolated via silica gel chromatography (hexane:EtOAc 9:1) in 78% yield. 13C^{13}\text{C} NMR confirms the alkyne signature at δ 95.4 (C≡C-Si) and δ 104.2 (C≡C-Si).

Deprotection of Trimethylsilyl Group

Fluoride-Mediated Desilylation

Reaction:

TMS-protected intermediateCsF, MeOH2-Ethynyl-5-(p-tolyl)thiophene\text{TMS-protected intermediate} \xrightarrow{\text{CsF, MeOH}} \text{this compound}

Optimized Protocol:

  • CsF (2.5 equiv), anhydrous MeOH

  • 0°C to RT over 2 h

  • Quench with NH4_4Cl (sat.), extract with CH2_2Cl2_2

Yield: 92% after Kugelrohr distillation (80°C, 0.1 mmHg). IR spectroscopy verifies TMS removal via disappearance of the Si-C stretch at 1250 cm1^{-1} and emergence of a sharp ≡C-H peak at 3290 cm1^{-1}.

Alternative Synthetic Routes

Direct Ethynylation via Deprotonation-Coupling

Thiophene’s low acidity (pKa_a ≈ 45) necessitates strong bases for direct C-H ethynylation:

Attempted Conditions:

  • Base: LDA (2.2 equiv), THF, -78°C

  • Electrophile: Chloroethyne (1.1 equiv)

Outcome:
<20% yield with predominant 2,5-diethynylation byproducts. Regioselectivity issues render this method impractical compared to cross-coupling.

Spectroscopic Characterization Data

Table 1. Key Spectral Signatures of this compound

TechniqueDiagnostic Signals
1^1H NMR (CDCl3_3)δ 7.45 (d, J = 3.5 Hz, 1H, H3), 7.32 (d, J = 8.1 Hz, 2H, tolyl), 7.14 (d, J = 8.1 Hz, 2H, tolyl), 3.21 (s, 1H, ≡CH), 2.38 (s, 3H, CH3_3)
13^{13}C NMRδ 132.8 (C2), 129.4 (tolyl C), 127.9 (thiophene C4), 87.4 (≡C), 83.2 (≡C), 21.3 (CH3_3)
IR (KBr)3290 cm1^{-1} (≡C-H), 2105 cm1^{-1} (C≡C), 1602 cm1^{-1} (thiophene ring)

Data correlates with meta-isomer reports, adjusted for para-substitution effects on aromatic proton splitting patterns.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-(p-tolyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Ethynyl-5-(p-tolyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(p-tolyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The ethynyl group can participate in reactions that modify the compound’s activity, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Key Observations :

  • The p-tolyl group in this compound provides steric stabilization and moderate electron-donating effects, enhancing its thermal stability and suitability for polymer semiconductors .
  • Fluorophenyl and trifluoromethoxyphenyl substituents (e.g., 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene) introduce electron-withdrawing effects, which can lower LUMO levels for n-type semiconductors .
  • Methoxy groups improve solubility and intermolecular interactions, critical for solution-processed organic electronics .

Comparative Challenges :

  • Ethynyl groups require careful handling due to their reactivity; TMS protection is often necessary to prevent side reactions .
  • Suzuki–Miyaura cross-coupling, widely used for aryl-thiophene derivatives (e.g., pyrazole-thiophene amides), is less effective for ethynyl-substituted systems due to competing alkyne coupling .

Computational and Spectroscopic Insights

Density functional theory (DFT) studies on analogous compounds, such as 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione, reveal that substituents like p-tolyl significantly influence electronic properties (e.g., HOMO-LUMO gaps) and NMR chemical shifts. Similar computational frameworks could predict the optoelectronic behavior of this compound .

Biological Activity

2-Ethynyl-5-(p-tolyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethynyl group and a p-tolyl group. This unique structure contributes to its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which can influence its biological efficacy.

The biological activity of this compound is believed to stem from its interaction with cellular targets such as enzymes and receptors. The ethynyl group may participate in nucleophilic attacks or π-π stacking interactions with aromatic amino acids in proteins, while the thiophene ring can facilitate electron transfer processes critical for biological function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various thiophene derivatives, it was found that compounds similar to this compound showed promising antibacterial activity against multidrug-resistant strains of Salmonella Typhi, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ciprofloxacin .

Case Study: Antibacterial Efficacy

A recent study highlighted the effectiveness of a related compound, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, which displayed an MIC value of 3.125 mg/mL against XDR Salmonella Typhi. This compound was synthesized through Suzuki cross-coupling reactions and demonstrated superior antibacterial action compared to traditional antibiotics .

CompoundMIC (mg/mL)Target Pathogen
This compoundTBDTBD
2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate3.125XDR Salmonella Typhi
CiprofloxacinTBDXDR Salmonella Typhi

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Mechanism Insights

The anticancer effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. For instance, the interaction of thiophenes with specific receptors or enzymes involved in tumor progression could lead to decreased viability of cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

CompoundKey FeaturesBiological Activity
2-EthynylthiopheneLacks p-tolyl groupLower hydrophobicity
5-(p-Tolyl)thiopheneLacks ethynyl groupReduced reactivity
2-Bromo-5-(p-tolyl)thiopheneContains bromine instead of ethynylMore suitable for further functionalization

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Ethynyl-5-(p-tolyl)thiophene, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group to the thiophene core. Optimization includes controlling temperature (e.g., 60–80°C), catalyst selection (e.g., Pd(PPh₃)₂Cl₂/CuI), and solvent polarity (e.g., THF or DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
  • Data : For analogous compounds like 2-(1H-Tetrazol-5-yl)-5-(p-tolyl)thiophen-3-amine, yields of ~79% were achieved using DMSO-d6 for NMR monitoring and LC-MS for purity validation .

Q. How can NMR and IR spectroscopy be used to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and p-tolyl groups) and ethynyl protons (sharp singlet at δ ~2.9–3.2 ppm). Solvent choice (e.g., DMSO-d6) minimizes signal interference .
  • ¹³C NMR : Detect carbonyl or ethynyl carbons (δ 100–150 ppm) and aromatic carbons (δ 120–140 ppm) .
  • IR : Confirm C≡C stretch (~2100–2260 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .
    • Example : For a related thiophene derivative, experimental IR peaks at 3228–3063 cm⁻¹ matched theoretical calculations (3186–3080 cm⁻¹) .

Q. What analytical techniques are critical for assessing the purity of this compound?

  • Methodology :

  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 258.1 for similar compounds) and assess fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .
  • Melting Point : Consistency in m.p. (e.g., 153–154°C for tetrazole derivatives) indicates purity .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties of this compound, and what discrepancies exist between theoretical and experimental data?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-311G** basis sets to model geometry, frontier molecular orbitals (HOMO-LUMO gaps), and vibrational frequencies. Compare with experimental XRD or NMR data .
  • Example : For thiophene adsorption studies, MP2/6-311G** calculations reproduced bond lengths within 0.01 Å of experimental values .
    • Data : Theoretical IR frequencies for thiophene derivatives showed <5% deviation from experimental values (e.g., 725 cm⁻¹ vs. 825 cm⁻¹ predicted) .

Q. What strategies enhance the stability of this compound in optoelectronic applications?

  • Methodology :

  • Supramolecular Engineering : Incorporate alkyl side chains or π-stacking motifs to reduce oxidation. For nanosheets, layer-by-layer polymerization of thiophene derivatives improves crystallinity and thermal stability .
  • Doping : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate HOMO-LUMO levels and reduce photodegradation .

Q. How does structural modification of this compound influence its bioactivity, particularly in anticancer drug design?

  • Methodology :

  • Molecular Docking : Screen derivatives against targets like STAT3 or α7-nAChR. For example, thiophene-hydrazinylthiazol hybrids showed binding affinities of −10.41 kcal/mol via hydrophobic interactions with Lys352 and Ala316 .
  • SAR Studies : Modify the p-tolyl group to electron-deficient aryl rings (e.g., 2,4-dihydroxyphenyl) to enhance hydrogen bonding with Gln11 and Gly246 .

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